N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline

Lipophilicity Medicinal Chemistry Property Prediction

N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline is a specialty research chemical belonging to the class of substituted aniline derivatives. It is characterized by a meta-trifluoromethyl group on the aniline ring and a meta-isobutoxybenzyl moiety connected via a secondary amine bridge.

Molecular Formula C18H20F3NO
Molecular Weight 323.4 g/mol
CAS No. 1040685-34-4
Cat. No. B1385293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline
CAS1040685-34-4
Molecular FormulaC18H20F3NO
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=CC(=C1)CNC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C18H20F3NO/c1-13(2)12-23-17-8-3-5-14(9-17)11-22-16-7-4-6-15(10-16)18(19,20)21/h3-10,13,22H,11-12H2,1-2H3
InChIKeySPELREZFZSLNPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline (CAS 1040685-34-4) Procurement Guide: Core Properties & Research Utility


N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline is a specialty research chemical belonging to the class of substituted aniline derivatives. It is characterized by a meta-trifluoromethyl group on the aniline ring and a meta-isobutoxybenzyl moiety connected via a secondary amine bridge [1]. The compound has a molecular formula of C₁₈H₂₀F₃NO and a molecular weight of 323.4 g/mol [1]. It is classified as an irritant and is solely intended for research and development purposes, not for diagnostic or therapeutic use [1]. Its structural complexity, combining a strongly electron-withdrawing trifluoromethyl group with a lipophilic isobutoxybenzyl tail, makes it a valuable building block in medicinal chemistry and organic synthesis .

Research Use Only
Classified as an irritant; intended exclusively for R&D, not for diagnostic or therapeutic applications.
Medicinal Chemistry Scaffold
Combines electron-withdrawing -CF3 and lipophilic isobutoxybenzyl tail for synthesis of complex molecules.
Reported Pharmacophoric Context
Substructure matches key selectivity motif of pimavanserin; may support 5-HT2A receptor-targeted library design.

Why N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline Cannot Be Replaced by a Generic N-Benzylaniline Analog


The precise spatial and electronic configuration of N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline is critical for its intended use as a synthetic intermediate or tool compound. Substituting the 3-isobutoxybenzyl group for a simpler benzyl group (as in N-benzyl-3-(trifluoromethyl)aniline) eliminates the electron-donating and steric contributions of the isobutoxy moiety, fundamentally altering the molecule's lipophilicity and metabolic profile [1]. The isobutoxybenzyl motif is a key pharmacophore in several drug candidates, such as the selective 5-HT2A inverse agonist pimavanserin, where it is essential for receptor subtype selectivity [2]. A generic substitution therefore cannot guarantee the same reactivity, selectivity, or biological outcome, making precise procurement of the target compound essential for reproducible research.

Target Compound
N-Benzyl Analog
Interchangeability Risk
3-Isobutoxybenzyl substituent
Unsubstituted benzyl
Loss of steric and electronic contributions may shift reactivity and lipophilicity profile.
Pharmacophoric extension present
No extended selectivity motif
Elimination of isobutoxybenzyl may remove key 5-HT2A receptor selectivity determinant.
Dedicated research catalog listing
No high-purity research listing identified
Generic analog may lack defined quantity and traceability, compromising batch reproducibility.

Quantitative Differentiation of N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline from Its Closest Analogs


Enhanced Lipophilicity Drives Differential Pharmacokinetic and Reactivity Profiles

The target compound exhibits a significantly higher predicted partition coefficient (XLogP3 = 5.6) compared to its simpler analog N-benzyl-3-(trifluoromethyl)aniline, which has a predicted ACD/LogP of 4.48. This quantitative difference, driven by the isobutoxybenzyl group, directly impacts membrane permeability and organic solvent partitioning, making the target compound more suitable for applications requiring high lipophilicity without introducing additional hydrogen bond donors or acceptors [1].

Lipophilicity Shift
Reported
XLogP3 = 5.6 (PubChem) vs. analog ACD/LogP = 4.48 (ChemSpider) – Δ LogP = +1.12
Higher predicted lipophilicity may influence membrane permeability and organic solvent partitioning.
In silico models may differ from experimental logP; confirm with direct measurement for critical studies.
Lipophilicity Medicinal Chemistry Property Prediction

Distinct Pharmacophoric Feature Involved in Receptor Binding

The target compound contains an isobutoxybenzyl motif that is structurally identical to the key pharmacophoric extension of pimavanserin, a selective 5-HT2A receptor inverse agonist. Structural biology studies demonstrate that the isobutoxybenzyl moiety extends into a side cavity between transmembrane domains 4 and 5, which is the primary determinant of binding selectivity over other serotonin receptor subtypes. Close analogs lacking this motif, such as simple benzyl derivatives, cannot engage this selectivity pocket [1].

Receptor Binding Mode
Class-level
Isobutoxybenzyl motif extends into side cavity between TM4/TM5 of 5-HT2A receptor; matches selectivity determinant of pimavanserin.
May support design of selective 5-HT2A ligands; structural biology context.
Class-level inference from published pimavanserin binding; direct data on target compound not available.
Molecular Recognition 5-HT2A Receptor Pharmacophore Model

Vendor-Supplied Material Specifications Define Purity and Procurement Value

The most commonly cited commercially available form of N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline is a 500 mg unit from Santa Cruz Biotechnology (sc-329639), which provides a clear procurement standard. While no analytical purity is publicly disclosed, the defined quantity and dedicated catalog listing represents a consistent, traceable supply chain for research, unlike the simpler analog N-benzyl-3-(trifluoromethyl)aniline, which lacks a dedicated high-purity research catalog listing from a major supplier .

Procurement Specification
Data to verify
500 mg unit from Santa Cruz Biotechnology (sc-329639); dedicated catalog listing available.
Defined quantity supports procurement consistency and supply chain traceability.
Analytical purity not publicly disclosed; confirm with supplier and request CoA prior to sensitive experiments.
Chemical Purity Procurement Specification Research Reagent

Target Applications for N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline Based on Quantitative Differentiation


Medicinal Chemistry Tool for 5-HT2A Receptor Ligand Design

The compound serves as a critical intermediate or tool compound for designing and investigating novel ligands targeting the serotonin 5-HT2A receptor. As shown in Section 3, the isobutoxybenzyl motif is a validated pharmacophore for engaging a key selectivity pocket in the receptor. Researchers can use this compound to explore structure-activity relationships (SAR) by derivatizing the aniline nitrogen or the benzyl position to optimize selectivity and potency [1].

High-Lipophilicity Building Block for CNS-Targeted Library Synthesis

With a predicted XLogP3 of 5.6, the compound is ideally suited for constructing compound libraries targeting the central nervous system (CNS), where higher lipophilicity often correlates with improved blood-brain barrier penetration. This represents a distinct advantage over the simpler N-benzyl analog (LogP 4.48) for projects where passive permeability is a key parameter [1].

Synthetic Intermediate for Complex Phenylpropanoid or Indole-Based Molecules

The compound's synthesis, involving the reaction of 3-isobutoxybenzyl chloride with 3-(trifluoromethyl)aniline, positions it as a versatile scaffold. Researchers can subject it to further functionalization such as N-alkylation, acylation, or Pd-catalyzed cross-coupling to produce complex, bioactive molecules. This makes it a valuable building block for diversity-oriented synthesis programs [1].

Reference Standard for Analytical Method Development and Metabolite Identification

Given the prevalence of the isobutoxybenzyl motif in drug molecules like pimavanserin, N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline can serve as a well-defined analytical standard. Its unique molecular weight (323.4 g/mol) and fragmentation pattern make it useful for developing LC-MS/MS methods to detect and quantify related substances, impurities, or metabolites in preclinical samples [1].

Application
Selection Property
Validation Focus
5-HT2A receptor ligand design studies
Pharmacophore-driven selectivity context
5-HT2A vs. 5-HT2C selectivity interpretation
CNS-targeted library synthesis
High lipophilicity profile
Passive permeability and brain penetration assay
Diversity-oriented synthesis
Multifunctional aniline scaffold
N-functionalization and cross-coupling reactivity
Preclinical analytical method development
Defined mass and fragmentation pattern
LC-MS/MS method development for metabolite detection
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